Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzofuran moiety, a tetrahydrobenzo[b]thiophene core, and an ethyl ester group, making it a molecule of interest in various fields of chemical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
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Formation of Benzofuran-2-carboxamide: : This step involves the reaction of benzofuran-2-carboxylic acid with an amine to form the corresponding carboxamide. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
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Synthesis of Tetrahydrobenzo[b]thiophene Core: : The tetrahydrobenzo[b]thiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur and a base. This reaction forms the thiophene ring fused to a benzene ring.
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Coupling of Benzofuran-2-carboxamide with Tetrahydrobenzo[b]thiophene: : The final step involves the coupling of the benzofuran-2-carboxamide with the tetrahydrobenzo[b]thiophene core. This can be achieved through a nucleophilic substitution reaction, where the amide nitrogen attacks an electrophilic carbon on the thiophene ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the ester and amide functionalities, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Possible applications in the development of new materials with unique electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism by which ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological activity being investigated, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with different substituents on the benzylideneamino group.
Thieno[3,2-c]pyridinones: Compounds with a similar thiophene core but fused with a pyridine ring.
Benzofuran-2-carboxamides: Compounds with the benzofuran moiety but different substituents on the carboxamide group.
Uniqueness
Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-13-9-10-15-18(11-13)28-21(19(15)22(25)26-4-2)23-20(24)17-12-14-7-5-6-8-16(14)27-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNARRSQPEVJEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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